![molecular formula C33H36N4O7S B3008784 6-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide CAS No. 688061-18-9](/img/structure/B3008784.png)
6-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide is a useful research compound. Its molecular formula is C33H36N4O7S and its molecular weight is 632.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Chemical Structure and Properties
The compound features a quinazolinone core with various substituents that enhance its biological activity. The structure can be broken down as follows:
- Core Structure : Quinazolinone derivative
- Functional Groups :
- Ethoxy and methoxy phenyl groups
- Sulfanyl and carbamoyl moieties
- Hexanamide side chain
Molecular Formula
The molecular formula is C26H30N2O4S, with a molecular weight of approximately 490.60 g/mol.
Anticancer Potential
Recent studies have highlighted the anticancer properties of quinazolinone derivatives. For instance, compounds similar to the one have been shown to exhibit significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values around 5.70 - 8.10 µM were reported for related quinazolinone derivatives, indicating promising efficacy in inhibiting cancer cell proliferation .
- HCT-116 (colon cancer) : Another study indicated that certain derivatives could induce apoptosis and cell cycle arrest at the G1 phase, showcasing their potential as anticancer agents .
The mechanisms by which these compounds exert their biological effects are multifaceted:
- Inhibition of Key Enzymes : Many quinazolinone derivatives act as inhibitors of enzymes like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in cancer progression.
- Induction of Apoptosis : The compound may induce apoptosis through upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .
- Cell Cycle Arrest : Studies have shown that these compounds can effectively halt the cell cycle, preventing cancer cells from dividing and proliferating.
Study on Quinazolinone Derivatives
A study published in 2024 evaluated a series of quinazolinone derivatives for their cytotoxicity against various cancer cell lines. The results demonstrated that derivatives with specific substitutions exhibited enhanced potency compared to standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A | MCF-7 | 5.70 | EGFR Inhibition |
B | HCT-116 | 2.90 | Apoptosis Induction |
C | A549 | 4.30 | Cell Cycle Arrest |
Pharmacological Profiles
In another investigation, the pharmacological profiles of similar compounds revealed that they not only acted as cytotoxic agents but also displayed anti-inflammatory properties, making them suitable candidates for combination therapies in cancer treatment .
科学研究应用
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that quinazoline-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Quinazolines are recognized for their ability to combat bacterial infections and have been evaluated against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that similar compounds exhibit bactericidal activity by disrupting bacterial cell wall synthesis and function .
Anti-inflammatory Effects
Research has indicated that quinazoline derivatives can serve as anti-inflammatory agents. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, thereby reducing inflammation in various models of inflammatory diseases .
Table 2: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on a series of quinazoline derivatives demonstrated their effectiveness against breast cancer cell lines (MCF-7). The results showed that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase. This finding underscores the potential use of such compounds in developing targeted cancer therapies .
Case Study: Antimicrobial Efficacy
In another study evaluating the antimicrobial properties of related quinazoline compounds, it was found that they exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for standard antibiotics, suggesting a promising avenue for new antimicrobial agents .
属性
IUPAC Name |
6-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O7S/c1-3-42-25-14-10-23(11-15-25)35-31(39)20-45-33-36-27-18-29-28(43-21-44-29)17-26(27)32(40)37(33)16-6-4-5-7-30(38)34-19-22-8-12-24(41-2)13-9-22/h8-15,17-18H,3-7,16,19-21H2,1-2H3,(H,34,38)(H,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFNTLVXIUWOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCC5=CC=C(C=C5)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。